molecular formula C12H12N2O2 B016029 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 6649-91-8

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No. B016029
CAS RN: 6649-91-8
M. Wt: 216.24 g/mol
InChI Key: XGCIVVYTCDKDLC-UHFFFAOYSA-N
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Patent
US07939666B2

Procedure details

A solution of glyoxylic acid monohydrate (1.51 g, 16.4 mmol) in water (10 ml) was added dropwise to a stirred solution of tryptamine.HCl (3.0 g, 15.3 mmol) in water (200 ml). KOH (0.827 g, 14.7 mmol) in water (10 ml) was added. The reaction mixture was stirred at room temperature for 1 h after which time precipitation occurred. Following filtration under reduced pressure the white precipitate was collected and washed with water to furnish 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid Yield 1.9 g (58%); m/z 217 [M++H]+.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.827 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[NH2:7][CH2:8][CH2:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[NH:12][CH:11]=1.Cl.[OH-].[K+]>O>[CH:3]1([C:2]([OH:6])=[O:5])[C:11]2[NH:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]=2[CH2:9][CH2:8][NH:7]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.827 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which time precipitation
FILTRATION
Type
FILTRATION
Details
filtration under reduced pressure the white precipitate
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(NCCC=2C3=CC=CC=C3NC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.